{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine
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Overview
Description
{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C18H21N3O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals. The compound features a piperazine ring substituted with a 2-methylbenzoyl group and a phenylamine group, making it a versatile molecule for various applications in scientific research and industry.
Mechanism of Action
Piperazines
Piperazine moiety is a common feature in many pharmaceutical drugs and they are known to interact with a variety of receptors in the body, including serotonin and dopamine receptors .
Benzoyl compounds
The benzoyl group in the compound could potentially contribute to its lipophilicity, which might influence its pharmacokinetic properties, such as absorption and distribution within the body .
Aromatic amines
The presence of an aromatic amine group could potentially make the compound a substrate for various enzymes in the body, which might influence its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with 2-methylbenzoyl chloride under basic conditions.
Substitution Reaction: The resulting piperazine derivative is then subjected to a substitution reaction with 4-bromoaniline in the presence of a suitable base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
{4-[4-(2-Fluorobenzoyl)piperazin-1-yl]phenyl}amine: Similar structure with a fluorine atom instead of a methyl group.
{4-[4-(2-Chlorobenzoyl)piperazin-1-yl]phenyl}amine: Similar structure with a chlorine atom instead of a methyl group.
{4-[4-(2-Bromobenzoyl)piperazin-1-yl]phenyl}amine: Similar structure with a bromine atom instead of a methyl group.
Uniqueness
The uniqueness of {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzoyl group can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-4-2-3-5-17(14)18(22)21-12-10-20(11-13-21)16-8-6-15(19)7-9-16/h2-9H,10-13,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJKNOYXQUSGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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